molecular formula C9H11NO2 B8581220 (1-13C]-phenylalanine

(1-13C]-phenylalanine

Cat. No.: B8581220
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-VGFAOSRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-13C]-phenylalanine is an isotopically labeled analogue of the amino acid phenylalanine, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-13C]-phenylalanine typically involves the incorporation of the carbon-13 isotope at the carbon-1 position of phenylalanine. One common method is the bacterial production of phenylalanine with 13C incorporation at specific positions, followed by one-step purification . This method is economical and allows for high-level incorporation of the isotope into the compound.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced fermentation techniques, where genetically modified bacteria are cultured in media containing 13C-labeled substrates. The bacteria incorporate the 13C isotope into phenylalanine during their metabolic processes, which is then extracted and purified for use .

Chemical Reactions Analysis

Types of Reactions

(1-13C]-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert phenylalanine into phenylpyruvic acid.

    Reduction: Phenylalanine can be reduced to phenylethylamine.

    Substitution: The amino group of phenylalanine can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions include phenylpyruvic acid, phenylethylamine, and various substituted phenylalanine derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

(1-13C]-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-13C]-phenylalanine involves its incorporation into metabolic pathways where it acts similarly to natural phenylalanine. It serves as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The carbon-13 label allows researchers to track its metabolic fate using techniques like NMR spectroscopy, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: The natural form of phenylalanine without isotopic labeling.

    D-Phenylalanine: The enantiomer of L-Phenylalanine, which has different biological properties.

    (2-13C)Phenylalanine: Another isotopically labeled analogue with the carbon-13 isotope at the carbon-2 position.

Uniqueness

(1-13C]-phenylalanine is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in NMR spectroscopy and metabolic studies. This specificity allows for precise tracking and analysis of metabolic processes, making it a valuable tool in research .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-amino-3-((113C)cyclohexatrienyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i7+1

InChI Key

COLNVLDHVKWLRT-VGFAOSRESA-N

Isomeric SMILES

C1=CC=[13C](C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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Fmoc
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piperidine DMF
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[Compound]
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sulfonamide esters
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ester
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Fmoc
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DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
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Reaction Step One
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90 mL
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reactant
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0.3 mL
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reactant
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10 mL
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solvent
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Name
DL-phenylalanine
Yield
90%

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